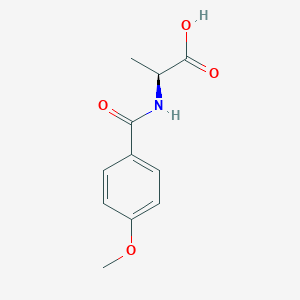

N-(4-Methoxybenzoyl)alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(11(14)15)12-10(13)8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJPONNMYFWDLB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93709-64-9 | |

| Record name | N-(4-Methoxybenzoyl)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93709-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzoyl Alanine and Its Analogues

Strategies for the N-Acylation of Alanine (B10760859) with 4-Methoxybenzoic Acid Derivatives

The core transformation to produce N-(4-Methoxybenzoyl)alanine is the formation of an amide bond between the amino group of alanine and the carboxyl group of a 4-methoxybenzoic acid derivative. This N-acylation can be achieved through several synthetic routes, primarily categorized into direct coupling reactions and alternative pathways involving activated acyl compounds. umich.edu

Direct amide bond formation from a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly in peptide chemistry. unimi.it This approach involves the use of a coupling reagent to activate the carboxylic acid, facilitating its reaction with the amine. A variety of reagent systems have been developed to enhance yield, reduce reaction times, and minimize side reactions, especially racemization of the chiral amino acid. researchgate.net

Commonly used coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). researchgate.netarkat-usa.org For instance, a general method for synthesizing N-benzoyl amino acid esters involves the use of EDC in combination with 4-(dimethylamino)pyridine (DMAP) and triethylamine (B128534) in a solvent like dichloromethane (B109758) (CH2Cl2). scielo.org.mxscielo.org.mx

Phosphonium (B103445) Salts: Reagents such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents. arkat-usa.org They are frequently employed in solid-phase peptide synthesis due to their high reactivity and the ease of product purification. arkat-usa.org

Uronium Salts: Uronium-based reagents, including O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU), are also popular choices. They function similarly to phosphonium salts and are known for promoting rapid coupling with minimal racemization. researchgate.netarkat-usa.org

The choice of solvent, base, and reaction temperature are critical parameters that must be optimized for any given substrate pair to achieve high yields and purity.

Table 1: Common Reagent Systems for Direct N-Acylation

| Reagent Class | Example Reagent | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt | Widely used, cost-effective; additives suppress racemization. researchgate.netarkat-usa.org |

| Phosphonium Salts | BOP, PyBOP | None required | High reactivity, suitable for solid-phase synthesis. arkat-usa.org |

| Uronium Salts | HBTU, HATU | None required | Fast reaction rates, low racemization levels. researchgate.netarkat-usa.org |

Beyond direct coupling, other established methods are available for N-acylation. The most prominent of these is the Schotten-Baumann reaction . byjus.comcambridgecore.org This method typically involves the reaction of an amino acid with an acyl chloride (e.g., 4-methoxybenzoyl chloride) under biphasic, aqueous alkaline conditions. unacademy.comtandfonline.com A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the amide product. byjus.comtandfonline.com

Key features of the Schotten-Baumann reaction include:

Reactants: An amine (or its salt) is suspended or dissolved in a dilute basic solution. tandfonline.com An excess of the acyl chloride is then added. tandfonline.com

Conditions: The reaction is often vigorous and may require cooling. tandfonline.com The use of a two-phase solvent system (e.g., water and an organic solvent like dichloromethane) is common, where the product remains in the organic phase while the base neutralizes the acid in the aqueous phase. unacademy.com

Variations: To improve the process, modifications have been developed, such as using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst, which can enhance yields and provide a greener synthetic approach. ijirset.com

Another alternative involves the use of benzoic anhydride instead of the more reactive acyl chloride. scielo.org.mxijirset.com This reaction also requires a base to facilitate the acylation of the amino acid.

Stereoselective Synthesis of N-(4-Methoxybenzoyl)-L-alanine and Enantiomeric Forms

Preserving the stereochemical integrity of the chiral center in alanine is paramount during the synthesis of N-(4-Methoxybenzoyl)-L-alanine. Racemization, the formation of the corresponding D-enantiomer, can occur under harsh reaction conditions, particularly in the presence of strong bases or through over-activation of the carboxylic acid.

Strategies to achieve stereoselective synthesis include:

Starting Material Control: The synthesis begins with the desired enantiomerically pure amino acid, such as L-alanine or D-alanine. scielo.org.mxresearchgate.net

Mild Reaction Conditions: The use of modern coupling reagents at optimized, often low, temperatures minimizes the risk of epimerization at the α-carbon. acs.org Additives like HOBt are crucial as they form active esters that are reactive enough for amidation but less prone to racemize compared to other intermediates. researchgate.net

Reagent Selection: Certain reagent systems are known to provide very low levels of racemization. For example, amidations using B(OCH2CF3)3 have been shown to proceed with high enantiopurity. acs.orgacs.org Similarly, the TCFH-NMI system is reported to form dipeptides with nondetectable amounts of epimerization. acs.org

Chiral Derivatizing Agents: For analytical purposes, chiral derivatizing agents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be used to create diastereomers that are separable by standard chromatography, allowing for the precise determination of enantiomeric purity. nih.gov

Synthesis of Structural Analogues and Conjugates Bearing the this compound Moiety

This compound can serve as a scaffold for the synthesis of a diverse range of structural analogues and conjugates. Modifications can be made at the C-terminus (carboxyl group), the N-terminus (by creating a larger peptide), the aromatic ring, or the methoxy (B1213986) substituent.

C-Terminal Esterification: The carboxylic acid functionality of this compound can be converted into an ester. This is often done to improve solubility, modify pharmacokinetic properties, or to temporarily protect the carboxyl group during further synthesis.

Common esterification methods include:

Fischer Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst.

Alkyl Halide Reaction: Reaction with an alkyl halide, such as 4-methoxybenzyl chloride (PMB-Cl), in the presence of a base like potassium carbonate. nih.gov

Coupling Agent-Mediated Esterification: Activating the carboxylic acid with a coupling agent, followed by the addition of an alcohol.

Pre-Esterification: A common strategy involves first esterifying the amino acid (e.g., forming L-alanine methyl ester using TMSCl in methanol) and then performing the N-acylation reaction. scielo.org.mxscielo.org.mx

Table 2: Examples of Synthesized N-Benzoyl Amino Acid Esters

| Amino Acid | Benzoyl Derivative | Ester | Yield | Reference |

|---|---|---|---|---|

| L-Valine | N-(3-methoxybenzoyl)- | Methyl | 75% | scielo.org.mx |

| L-Valine | N-(4-methylbenzoyl)- | Methyl | 99% | scielo.org.mx |

N-Terminal Amide Bond Formation: The this compound unit can be incorporated into larger peptide chains. This is achieved by coupling its free carboxyl group with the amino group of another amino acid or amine. The same direct coupling methodologies described in section 2.1.1 (e.g., EDC/HOBt, HATU) are used for this transformation, extending the peptide chain from the C-terminus of the alanine residue. arkat-usa.orgbohrium.com

Further chemical diversity can be introduced by modifying the 4-methoxybenzoyl moiety itself.

Derivatization of the Aromatic Ring: The aromatic ring of the N-(4-methoxybenzoyl) group is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the two existing substituents: the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing amide carbonyl group. The powerful activating effect of the methoxy group typically directs incoming electrophiles to the positions ortho to it (positions 3 and 5). Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new functional groups onto the ring, although specific conditions would need to be developed to control the outcome.

Derivatization of the Methoxy Substituent: The methyl ether of the methoxy group can be cleaved to yield the corresponding phenol, N-(4-hydroxybenzoyl)alanine. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like HBr. This unmasks a phenolic hydroxyl group, which can be a site for further functionalization, such as glycosylation or alkylation, to produce a new library of analogues.

Complexation Chemistry of this compound Derivatives with Transition Metal Ions

The study of N-acyl amino acid derivatives, such as this compound, as ligands for transition metal ions is a significant area of coordination chemistry. These molecules are of interest due to their potential to form stable chelate complexes and their relevance to bioinorganic chemistry and catalysis. wikipedia.orgomicsonline.org The coordination chemistry of N-benzoylalanine, the parent compound of this compound, has been investigated, providing a framework for understanding the behavior of its derivatives. rsc.org

The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt with the deprotonated form of the ligand in a suitable solvent. wikipedia.org The general synthetic approach mirrors that used for other N-acyl amino acid complexes, where the ligand is first dissolved, often in the presence of a base like sodium hydroxide, to facilitate deprotonation of the carboxylic acid group. researchgate.net The resulting carboxylate anion then readily coordinates to the metal ion.

Commonly, metal acetates or chlorides are used as the metal source. The reaction is often carried out in aqueous or alcoholic solutions. For instance, mixing an aqueous solution of a metal(II) acetate (B1210297) with a solution of the sodium salt of the N-acyl amino acid can lead to the precipitation of the metal complex. wikipedia.org The stoichiometry of the resulting complex, typically with a 1:2 or 1:3 metal-to-ligand ratio, depends on the coordination number and preferred geometry of the metal ion. wikipedia.org

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. The key spectral regions are the stretching frequencies of the carboxylate (COO⁻) and amide (N-H and C=O) groups. Upon coordination of the carboxylate group to the metal ion, the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)) shift compared to the free ligand. The difference between these two frequencies (Δν) can provide insight into the coordination mode (monodentate, bidentate chelating, or bridging). researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solution provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). chemrevlett.comnih.gov

Magnetic Susceptibility Measurements: These measurements determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion. This information helps in assigning the geometry and the spin state of the complex. rsc.orgnih.gov

Elemental Analysis: This provides the empirical formula of the complex, confirming the metal-to-ligand ratio.

The table below summarizes the typical characterization data for a hypothetical bis[N-(4-methoxybenzoyl)alaninato]copper(II) complex, based on findings for analogous compounds. rsc.org

| Parameter | Observation | Interpretation |

| Elemental Analysis | Consistent with [Cu(C₁₁H₁₂NO₄)₂] | 2:1 ligand to metal ratio |

| IR (ν_as(COO⁻) - ν_s(COO⁻)) | ~180-220 cm⁻¹ | Bidentate coordination of the carboxylate group |

| IR (ν(N-H)) | Shift to lower frequency | Involvement of the amide group in coordination or hydrogen bonding |

| UV-Vis (λ_max) | Broad band in the visible region | d-d transition, indicative of a specific geometry (e.g., distorted octahedral) |

| Magnetic Moment (μ_eff) | ~1.7-2.2 B.M. | One unpaired electron, typical for Cu(II) complexes |

N-acyl amino acids like this compound are versatile ligands capable of coordinating to metal ions in several ways. The most common coordination mode for aminocarboxylates is as a bidentate N,O-donor ligand, where the amino nitrogen and one of the carboxylate oxygen atoms bind to the metal center, forming a stable five-membered chelate ring. wikipedia.org

In the case of this compound, the amide nitrogen is generally less basic than a primary amine and less likely to coordinate directly. However, the deprotonated carboxylate group is a primary binding site. Coordination can occur in a few principal modes:

Bidentate O,O'-Chelation: Both oxygen atoms of the carboxylate group coordinate to the metal ion.

Monodentate O-Coordination: Only one of the carboxylate oxygen atoms binds to the metal.

Bidentate N,O-Chelation: The amide nitrogen and a carboxylate oxygen coordinate to the metal. This is less common for N-acyl amino acids compared to simple amino acids due to the lower basicity of the amide nitrogen. wikipedia.org

Bridging Coordination: The carboxylate group bridges two metal centers.

Based on studies of related N-benzoylalanine and other N-acyl amino acid complexes, the most probable coordination mode involves the carboxylate group acting as a bidentate chelating or bridging ligand. wikipedia.orgrsc.org The amide oxygen can also participate in coordination, particularly in forming polynuclear or higher-coordinate complexes.

The proposed geometrical structures of these complexes depend on the coordination number of the central metal ion and the stoichiometry of the complex.

| Metal Ion | Coordination Number | Proposed Geometry | Example Complex Formula |

| Cu(II) | 4 | Square Planar | [Cu(L)₂] |

| Cu(II) | 5 | Square Pyramidal | [Cu(L)₂(H₂O)] |

| Cu(II) | 6 | Distorted Octahedral | [Cu(L)₂(H₂O)₂] |

| Ni(II) | 4 | Square Planar or Tetrahedral | [Ni(L)₂] |

| Ni(II) | 6 | Octahedral | [Ni(L)₂(H₂O)₂] |

| Co(II) | 4 | Tetrahedral | [Co(L)₂] |

| Co(II) | 6 | Octahedral | [Co(L)₂(H₂O)₂] |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂] |

L represents the N-(4-methoxybenzoyl)alaninato anion.

For instance, Cu(II) complexes with a coordination number of four often adopt a square planar geometry, while six-coordinate complexes are typically octahedral, often distorted due to the Jahn-Teller effect. researchgate.net Ni(II) can form both square planar (diamagnetic) and tetrahedral or octahedral (paramagnetic) complexes. nih.govchemrevlett.com Co(II) complexes are commonly tetrahedral or octahedral. wikipedia.org Zn(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of N 4 Methoxybenzoyl Alanine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural assignment of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the complete covalent structure and infer spatial relationships between atoms.

Proton (¹H) NMR Chemical Shift Analysis and Spin Coupling

The ¹H NMR spectrum of N-(4-Methoxybenzoyl)alanine provides critical information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the protons of the alanine (B10760859) moiety and the 4-methoxybenzoyl group.

The aromatic protons of the 4-methoxyphenyl (B3050149) ring typically appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the carbonyl group (H-2' and H-6') are deshielded and resonate downfield, while the protons ortho to the methoxy (B1213986) group (H-3' and H-5') are more shielded and appear at a slightly higher field. The methoxy group itself gives rise to a sharp singlet, typically observed around 3.8 ppm.

Within the alanine portion, the α-proton (H-2) is adjacent to two electron-withdrawing groups (the amide nitrogen and the carboxylic acid), causing its signal to appear as a quartet downfield. This quartet arises from spin-spin coupling with the three protons of the adjacent methyl group (H-3). The methyl protons, in turn, appear as a doublet due to coupling with the single α-proton. The amide proton (N-H) signal is often a broad singlet or a doublet if coupling to the α-proton is resolved, and its chemical shift can be solvent-dependent. The carboxylic acid proton is typically a very broad singlet at the far downfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.8 | Doublet | ~8.8 |

| H-3', H-5' (Aromatic) | ~6.9 | Doublet | ~8.8 |

| OCH₃ (Methoxy) | ~3.8 | Singlet | N/A |

| H-2 (α-CH) | ~4.6 | Quartet | ~7.2 |

| H-3 (β-CH₃) | ~1.5 | Doublet | ~7.2 |

| N-H (Amide) | ~8.0-8.5 | Doublet / Broad s | Variable |

| COOH (Carboxylic Acid) | >10.0 | Broad s | N/A |

Carbon (¹³C) NMR Chemical Shift Analysis and Multiplicity

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. The carbonyl carbons of the amide and carboxylic acid are the most deshielded, appearing at the lowest field positions of the spectrum. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group (C-4') being highly deshielded, as is the carbon ipso to the carbonyl group (C-1'). The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the methoxy group can be distinguished based on their chemical shifts. Within the alanine residue, the α-carbon (C-2) is found in the typical range for amino acid α-carbons, while the methyl carbon (C-3) is highly shielded and appears at a high field. The methoxy carbon (OCH₃) resonates at a characteristic position around 55 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~167 |

| C=O (Carboxylic Acid) | ~175 |

| C-1' (Aromatic) | ~126 |

| C-2', C-6' (Aromatic) | ~129 |

| C-3', C-5' (Aromatic) | ~114 |

| C-4' (Aromatic) | ~162 |

| OCH₃ (Methoxy) | ~55 |

| C-2 (α-CH) | ~49 |

| C-3 (β-CH₃) | ~18 |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of protons and carbons and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm the spin-spin coupling relationships between protons. Key correlations expected for this compound include a cross-peak between the α-proton (H-2) and the methyl protons (H-3) of the alanine moiety, confirming their connectivity. A correlation between the amide proton (N-H) and the α-proton would also be anticipated, solidifying the amide bond's location.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to unambiguously assign each carbon signal by correlating it to its known proton. For example, the quartet at ~4.6 ppm would show a cross-peak with the carbon at ~49 ppm, assigning them as H-2 and C-2, respectively. The HSQC spectrum for L-alanine itself shows such a clear correlation for its α-proton and α-carbon, which would be conserved in the larger molecule hmdb.ca.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. Expected key correlations would include:

A correlation from the methoxy protons (OCH₃) to the aromatic C-4'.

Correlations from the aromatic protons H-2' and H-6' to the amide carbonyl carbon.

A correlation from the amide proton (N-H) to both the amide carbonyl carbon and the α-carbon (C-2).

Correlations from the alanine α-proton (H-2) and methyl protons (H-3) to the carboxylic acid carbonyl carbon.

Together, these 2D NMR experiments would provide irrefutable evidence for the complete bonding network of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy Analysis of Amide, Carbonyl, and Methoxy Vibrations

The IR spectrum of this compound is dominated by absorptions from its key functional groups. The presence of an N-H bond in the secondary amide gives rise to a characteristic stretching vibration (νN-H) typically in the region of 3300 cm⁻¹. The spectrum also features two prominent amide bands: the Amide I band (primarily C=O stretching) is expected to be strong and sharp around 1650 cm⁻¹, while the Amide II band (a mix of N-H bending and C-N stretching) appears near 1550 cm⁻¹.

The carbonyl group of the carboxylic acid will have a strong C=O stretching absorption, typically around 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid is very broad, often spanning from 2500 to 3300 cm⁻¹, and may overlap with other absorptions. The methoxy group is identified by its characteristic C-O stretching vibrations, typically a strong, sharp band for the aryl-O stretch near 1250 cm⁻¹ and another for the O-CH₃ stretch around 1030 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C-H stretches from the alanine methyl group appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H Stretch | ~3300 |

| Carboxylic Acid (O-H) | O-H Stretch | 2500-3300 (Broad) |

| Carboxylic Acid (C=O) | C=O Stretch | ~1710 |

| Amide (C=O) | Amide I (C=O Stretch) | ~1650 |

| Amide (N-H, C-N) | Amide II (N-H Bend, C-N Stretch) | ~1550 |

| Methoxy (Aryl-O) | C-O Asymmetric Stretch | ~1250 |

| Methoxy (O-CH₃) | C-O Symmetric Stretch | ~1030 |

| Aromatic Ring | C=C Stretch | 1600, 1580, 1500 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary data to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this compound, the symmetric "breathing" modes of the para-substituted aromatic ring are expected to be prominent in the Raman spectrum. The C-H stretching vibrations of both the aromatic ring and the aliphatic alanine portion would also be clearly visible arxiv.org. The C=O stretching vibrations of the amide and carboxylic acid groups are also Raman active, though their relative intensities may differ from the IR spectrum. The Raman spectrum would be particularly useful for analyzing the skeletal vibrations of the molecule, providing a complete vibrational profile when used in conjunction with IR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of the types of chemical bonds and functional groups, known as chromophores, present in its structure.

In this compound, the primary chromophore is the 4-methoxybenzoyl group. This system consists of a benzene (B151609) ring conjugated with a carbonyl group (C=O) and substituted with a methoxy group (-OCH₃). The benzene ring itself possesses π-orbitals, and its conjugation with the carbonyl group extends the π-system, which lowers the energy required for electronic transitions. This extended conjugation is responsible for the characteristic UV absorption profile.

The principal electronic transitions observed for this type of chromophore are π → π* transitions, which are typically of high intensity. The presence of the electron-donating methoxy group in the para position to the carbonyl group further influences the absorption maxima (λmax), generally causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzoyl compounds. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also expected but may be obscured by the more intense π → π* bands.

Table 1: Chromophores in this compound and Expected Electronic Transitions

| Chromophore | Functional Groups | Expected Transition Type |

|---|---|---|

| 4-Methoxybenzoyl | Benzene ring, Carbonyl group, Methoxy group | π → π* |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers structural details through the analysis of its fragmentation patterns upon ionization.

For this compound (C₁₁H₁₃NO₄), the molecular weight can be precisely determined, confirming the compound's elemental composition. Upon ionization, typically through methods like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.

High-resolution mass spectrometry provides the capability to measure the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact mass of this compound, which can be used to unequivocally confirm its elemental formula. The calculated monoisotopic mass serves as a benchmark for experimental verification by HRMS, distinguishing it from other compounds that might have the same nominal mass.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ |

| Average Mass | 223.228 Da |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the molecule's structure. The fragmentation of N-acyl amino acids is well-characterized and typically involves cleavages at the amide bond and within the amino acid residue. nih.govunito.it

The most probable fragmentation pathway for this compound would involve the cleavage of the robust amide bond. This process would lead to the formation of the highly stable 4-methoxybenzoyl cation as a prominent peak, often the base peak, in the spectrum. Further fragmentation would involve losses from the alanine portion of the molecule.

Key Proposed Fragmentation Steps:

Amide Bond Cleavage: The most favorable cleavage occurs at the C-N bond of the amide, yielding the 4-methoxybenzoyl cation.

Losses from the Alanine Moiety: The fragment containing the alanine residue can undergo subsequent losses, such as the neutral loss of water (H₂O) or the loss of the entire carboxylic acid group as formic acid (HCOOH) or through a combination of H₂O and carbon monoxide (CO).

Table 3: Proposed Key Fragment Ions in MS/MS of this compound

| m/z | Proposed Structure/Fragment |

|---|---|

| 224.0917 | [M+H]⁺ (Protonated Parent Molecule) |

| 135.0441 | 4-Methoxybenzoyl cation |

| 90.0549 | Protonated alanine |

| 72.0444 | Alanine fragment after loss of H₂O |

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide crucial information about connectivity and electronic structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions that govern the crystal packing. As of this writing, a specific crystal structure for this compound has not been deposited in publicly available crystallographic databases. Therefore, the following discussion is based on the expected structural features derived from analyses of closely related N-acyl amino acids and benzamide-containing compounds. iucr.orgresearchgate.net

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would be expected to reveal several key structural features. The amide bond (C-N) would exhibit partial double-bond character, resulting in a planar geometry for the atoms involved (C-CO-NH-Cα). The bond length would be shorter than a typical C-N single bond but longer than a C=N double bond.

In the solid state, molecules of this compound would arrange themselves into a stable, ordered crystal lattice stabilized by a network of intermolecular interactions. The functional groups present—carboxylic acid, amide, and the aromatic ring—are all capable of participating in significant non-covalent interactions.

Hydrogen Bonding: The most dominant interactions would be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O) and is expected to form robust, centrosymmetric dimers through strong O-H···O interactions with a neighboring molecule. Additionally, the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which would likely form N-H···O hydrogen bonds, linking the carboxylic acid dimers into sheets or chains. rsc.orgyale.edu

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid O-H | Carboxylic Acid C=O | Forms strong centrosymmetric dimers. |

| Hydrogen Bond | Amide N-H | Amide or Carboxylic Acid C=O | Links molecules into extended networks. |

Application of Chemometric Methods for Spectral Data Analysis and Interpretation

The comprehensive elucidation of the structural and conformational properties of this compound through spectroscopic techniques yields a vast and complex dataset. Spectroscopic methods such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a wealth of information embedded in intricate spectra. The manual interpretation of these spectra can be challenging, particularly when subtle changes related to conformational shifts, intermolecular interactions, or polymorphic forms are under investigation. Chemometric methods offer a powerful suite of mathematical and statistical tools to extract meaningful information from such large spectral datasets, enabling a more robust and objective analysis.

Chemometrics, specifically multivariate data analysis, is adept at identifying patterns and relationships within high-dimensional data. youtube.com For the spectral analysis of this compound, techniques like Principal Component Analysis (PCA) are particularly valuable. nih.govtudublin.ie PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining the most significant variance. spectroscopyeurope.com This is achieved by transforming the original variables (e.g., wavenumbers in an IR spectrum) into a smaller set of new, uncorrelated variables known as principal components (PCs). spectroscopyeurope.com Each PC is a linear combination of the original variables, and the first few PCs typically capture the majority of the systematic variation in the dataset.

The application of PCA to a collection of FT-IR spectra of this compound, perhaps obtained under different crystallization conditions or temperatures, would involve constructing a data matrix where each row represents a sample (a specific spectrum) and each column corresponds to a variable (absorbance at a specific wavenumber). PCA then decomposes this matrix to reveal the underlying structure in the data.

The primary outputs of a PCA are scores and loadings plots. The scores plot visualizes the relationships between the samples, where samples with similar spectral characteristics cluster together. This can be instrumental in identifying different polymorphic forms or conformational isomers of this compound. The loadings plot, on the other hand, indicates which original variables (wavenumbers) are responsible for the separation observed in the scores plot. tudublin.ie This allows for the identification of specific vibrational modes that are most sensitive to the structural variations among the samples.

To illustrate the application of PCA, consider a hypothetical study where multiple batches of this compound are synthesized and their FT-IR spectra are recorded. PCA could be employed to assess the batch-to-batch consistency.

Hypothetical Principal Component Analysis of FT-IR Spectral Data for this compound Batches

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 15.6 | 78.0 | 78.0 |

| PC2 | 3.2 | 16.0 | 94.0 |

| PC3 | 0.8 | 4.0 | 98.0 |

In this hypothetical scenario, the first principal component (PC1) accounts for the majority of the variability (78.0%), which might be related to common spectral features present in all batches. The second principal component (PC2), explaining 16.0% of the variance, could potentially differentiate the batches based on subtle differences in crystallinity or impurity profiles. By examining the corresponding loadings for PC2, specific wavenumbers associated with these variations can be identified.

Hypothetical Loadings for PC2 Highlighting Discriminating Wavenumbers

| Wavenumber (cm⁻¹) | Loading Value | Tentative Assignment |

| 3305 | 0.45 | N-H stretching vibrations |

| 1710 | -0.52 | C=O stretching (carboxylic acid) |

| 1640 | -0.38 | Amide I band |

| 1255 | 0.41 | C-O stretching (methoxy group) |

A positive loading value for a particular wavenumber indicates that a higher absorbance at that wavenumber correlates with a more positive score on PC2, while a negative loading indicates the opposite. These loading values would guide the researcher to focus on specific vibrational modes that are critical for differentiating the batches.

Furthermore, chemometric techniques such as Partial Least Squares Discriminant Analysis (PLS-DA) could be utilized for classification purposes. rsc.org If, for instance, different known polymorphs of this compound were characterized, PLS-DA could be used to build a predictive model capable of classifying new, unknown samples into one of the established polymorphic groups based on their spectral data.

Computational Chemistry and Molecular Modeling Investigations of N 4 Methoxybenzoyl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics

DFT studies would be instrumental in determining the most stable three-dimensional arrangement of atoms in N-(4-Methoxybenzoyl)alanine, known as its optimized geometry. These calculations could also provide crucial data on the molecule's energetic properties, such as its total energy and heat of formation. Such information is vital for predicting its stability and potential reaction pathways.

Molecular Orbital Analysis and Electronic Property Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical reactivity and kinetic stability of this compound. Other electronic properties that could be predicted include the electrostatic potential surface, which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics in Solution

Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of this compound in a solvent environment, typically water. These simulations would track the movements of each atom over time, revealing the compound's conformational flexibility and how it interacts with surrounding solvent molecules. Understanding its dynamic nature is crucial for predicting how it might behave in a biological system.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, typically a protein or nucleic acid (target).

Prediction of Binding Modes and Affinities with Biological Macromolecules

Through docking simulations, researchers could predict the preferred orientation of this compound when it binds to a specific biological target. These studies would also provide an estimation of the binding affinity, indicating the strength of the interaction.

Identification of Key Amino Acid Residues in Binding Pockets

Furthermore, molecular docking can identify the specific amino acid residues within the binding pocket of a target protein that are crucial for the interaction with the ligand. This information is invaluable for understanding the mechanism of action and for the rational design of new molecules with improved binding properties.

While the specific computational data for this compound is not available, the methodologies described above represent the standard and powerful approaches that would be used to investigate its chemical and biological properties. The absence of such studies in the public domain highlights a gap in the current scientific literature and presents an opportunity for future research to explore the computational profile of this particular compound.

Computational Approaches to Reaction Mechanisms and Transition State Analysis

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at the molecular level. In the context of this compound, theoretical studies are instrumental in elucidating the plausible reaction mechanisms for its synthesis, typically through the acylation of alanine (B10760859) with a derivative of 4-methoxybenzoic acid. These investigations focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating the activation energies associated with different pathways.

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. Computational models, particularly those employing Density Functional Theory (DFT), are frequently used to explore the nuances of this type of reaction. rsc.org These studies can differentiate between various proposed mechanisms, such as a concerted process versus a stepwise pathway involving a tetrahedral intermediate.

In a typical computational analysis of the synthesis of this compound from 4-methoxybenzoyl chloride and alanine, the following aspects would be investigated:

Reactant and Product Optimization: The geometries of the reactants (alanine and 4-methoxybenzoyl chloride) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and the product (or intermediate). rsc.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products (or intermediates), thereby confirming that the located transition state is the correct one for the reaction under investigation.

For the reaction between an acyl chloride and an amine, a stepwise mechanism is generally favored. chemguide.co.ukchemguide.co.uk This pathway involves two key steps:

Nucleophilic attack of the amine (alanine) on the carbonyl carbon of the acyl chloride (4-methoxybenzoyl chloride), leading to the formation of a tetrahedral intermediate.

The collapse of this intermediate, with the expulsion of the leaving group (chloride ion), to form the final amide product. chemguide.co.ukchemguide.co.uk

Computational studies provide quantitative data on the energetics of this process. The relative energies of the reactants, the tetrahedral intermediate, the transition states, and the products can be calculated to determine the rate-determining step of the reaction.

Below is a representative table illustrating the type of data that would be generated from a DFT study on the reaction mechanism. The values are hypothetical but representative of such a calculation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Alanine + 4-Methoxybenzoyl chloride | 0.0 |

| TS1 | Transition state for the formation of the tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | Transition state for the collapse of the intermediate | +10.5 |

| Products | This compound + HCl | -20.7 |

TS1 and TS2 refer to Transition State 1 and Transition State 2, respectively.

Structure Activity Relationship Sar and Rational Design Principles for N 4 Methoxybenzoyl Alanine Analogues

Systematic Structural Modifications and Their Correlation with Observed Biochemical Activity

The fundamental principle of SAR studies is that the biological activity of a compound is directly related to its chemical structure. For N-(4-Methoxybenzoyl)alanine analogues, this involves modifications at two primary sites: the alanine (B10760859) side chain and the methoxybenzoyl moiety.

The nature of the amino acid side chain in N-acyl-amino acid derivatives plays a significant role in determining their biological activity. Studies on related N-benzoyl amino acid analogues have shown that variations in the amino acid component can lead to substantial differences in potency and selectivity. For instance, in a series of N-benzoyl amino esters evaluated for antifungal activity, derivatives of valine and tryptophan showed good inhibition, while those derived from alanine, leucine, and phenylalanine exhibited moderate to no activity scielo.org.mxscielo.org.mx. This suggests that the size, lipophilicity, and electronic nature of the amino acid side chain are critical determinants of activity.

Furthermore, the stereochemistry at the alpha-carbon of the alanine residue is a key factor. Biological systems are inherently chiral, and thus, stereoisomers of a compound can exhibit markedly different biological activities. For this compound, the L-alanine enantiomer is typically the biologically active form in many enzymatic and receptor interactions, a common observation for amino acid-based compounds wikipedia.org. A study on N-benzoyl valine derivatives demonstrated that a change in the stereochemistry at the alpha-carbon from L to D enhanced the inhibitory properties against certain fungi, highlighting the importance of stereoisomeric effects scielo.org.mx.

The terminal carboxyl group of the alanine moiety also presents an opportunity for modification. Esterification of the carboxylic acid in N-benzoyl amino acids to their corresponding methyl esters has been shown to result in more potent antifungal agents compared to the free acids scielo.org.mxscielo.org.mx. This suggests that modulating the polarity and hydrogen bonding capacity of this group can significantly impact biological activity.

Table 1: Effect of Alanine Side Chain Modifications on the Biological Activity of N-Acyl Amino Acid Analogues

| Modification | General Observation on Activity | Reference |

| Variation of Amino Acid | Valine and Tryptophan derivatives showed higher activity than Alanine, Leucine, and Phenylalanine derivatives. | scielo.org.mxscielo.org.mx |

| Stereochemistry (L vs. D) | Change from L to D configuration in valine derivatives enhanced antifungal activity. | scielo.org.mx |

| Carboxyl Group Esterification | Methyl esters were more potent than the corresponding carboxylic acids. | scielo.org.mxscielo.org.mx |

Note: The data presented is based on studies of related N-benzoyl amino acid analogues and provides a predictive framework for this compound.

The methoxybenzoyl portion of the molecule offers numerous possibilities for structural modification to probe the electronic and steric requirements for optimal activity. The position and nature of substituents on the phenyl ring can profoundly influence the compound's interaction with its biological target.

The 4-methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and the adjacent amide bond. Replacing or modifying this group can alter the binding affinity of the molecule. For example, studies on N-benzoyl amino acid derivatives have shown that the number and position of methyl groups on the aromatic ring can improve antifungal activity, likely due to an increase in lipophilicity scielo.org.mx. In contrast, the introduction of hydroxyl or additional methoxy (B1213986) groups has been observed to decrease activity in some contexts scielo.org.mx.

The electronic effects of substituents can be quantified by their Hammett constants (σ), while steric effects can be described by parameters such as Taft's steric parameter (Es) or molar refractivity (MR). A systematic variation of substituents on the benzoyl ring, from electron-donating to electron-withdrawing groups, and from small to bulky groups, is a standard approach in SAR studies to build a comprehensive understanding of the structural requirements for activity. For instance, in a series of N-acylbenzenesulfonamides with anticancer activity, QSAR studies revealed that topological and charge descriptors were significant in predicting activity mdpi.com. While not directly on this compound, this highlights the importance of electronic and steric factors in related structures.

Table 2: Influence of Substituents on the Benzoyl Moiety on the Biological Activity of N-Benzoyl Amino Acid Analogues

| Substituent Modification | General Observation on Activity | Potential Rationale | Reference |

| Increase in number of methyl groups | Improved antifungal activity | Increased lipophilicity | scielo.org.mx |

| Introduction of hydroxyl or methoxy groups | Decreased antifungal activity | Altered electronic and polarity profile | scielo.org.mx |

| Isosteric replacement (e.g., Me vs. OH) | Enhanced antifungal activity | Favorable change in electronic/steric properties | scielo.org.mx |

Note: The data is derived from studies on related N-benzoyl amino acid analogues and serves as a guide for the rational design of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization.

For this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for a series of synthesized analogues with known biological activities. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters uestc.edu.cn.

3D-structural descriptors: Derived from the 3D conformation of the molecule (e.g., molecular shape indices) uestc.edu.cn.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model mdpi.com. A statistically significant QSAR model can provide valuable insights into which molecular properties are most important for the desired biological activity. For example, a QSAR study on N-acylbenzenesulfonamides identified topological, ring, and charge descriptors as being crucial for their anticancer activity mdpi.com. Such models can help in prioritizing the synthesis of new analogues with a higher probability of being active.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design approach used when the 3D structure of the biological target is unknown nih.govdovepress.com. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target and elicit a biological response nih.gov.

To develop a pharmacophore model for this compound analogues, a set of active compounds would be conformationally analyzed and superimposed to identify the common structural features responsible for their activity. This process generates a 3D query that can be used to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features researchgate.netnih.gov.

A hypothetical pharmacophore model for an this compound analogue might include:

An aromatic ring feature corresponding to the methoxybenzoyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide nitrogen.

A hydrogen bond acceptor/anionic feature from the carboxylate group of the alanine.

A hydrophobic feature corresponding to the alanine methyl group.

This model would serve as a template for the design of new molecules with potentially similar or improved biological activity.

Computational Design of Novel this compound Analogues with Tuned Properties

Computational chemistry and molecular modeling offer powerful tools for the in silico design of novel analogues with desired properties nih.gov. By leveraging our understanding of SAR, QSAR, and pharmacophore models, new molecules can be designed and evaluated virtually before committing to their chemical synthesis.

Techniques such as virtual screening of compound libraries against a pharmacophore model can rapidly identify potential new hits mdpi.com. Furthermore, if the biological target is known, structure-based drug design methods like molecular docking can be employed to predict the binding mode and affinity of designed analogues within the target's active site. This allows for the rational design of modifications that are expected to enhance binding and, consequently, biological activity. For instance, in silico studies can guide the introduction of specific substituents on the benzoyl ring to exploit favorable interactions with amino acid residues in a binding pocket.

Development of this compound Derivatives as Biochemical Probes and Tool Compounds

This compound derivatives can be developed as valuable biochemical probes and tool compounds to investigate biological processes and validate drug targets. By incorporating specific functional groups, these molecules can be adapted for various applications.

For example, attaching a fluorescent tag or a biotin moiety to a potent this compound analogue can create a probe for use in fluorescence microscopy, flow cytometry, or affinity purification experiments to identify and study its cellular targets. N-acyl amino acids have been explored as probes for new drug targets due to their diverse biological activities nih.gov.

Furthermore, photo-activatable groups can be introduced into the structure to create photo-affinity probes acs.org. These probes can be used to covalently label their biological targets upon irradiation with UV light, enabling the identification of binding partners and the mapping of binding sites. The development of such chemical tools is essential for advancing our understanding of the mechanism of action of this compound and its analogues.

Q & A

Q. Example Workflow :

Collect diffraction data (Mercury CSD 2.0 for visualization).

Refine using SHELXL with HKL-3000 for scaling.

Validate via Mercury’s packing similarity module to detect lattice inconsistencies .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- H NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and alanine’s α-proton (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for benzoyl, ~1720 cm⁻¹ for carboxylic acid if present) .

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% TFA (70:30) for purity analysis .

Advanced Tip : For enantiomeric purity, employ chiral HPLC (Chiralpak AD-H column) with heptane/isopropanol (80:20) .

How can researchers design experiments to investigate the enzyme inhibition potential of this compound?

Advanced Research Question

To evaluate interactions with enzymes like aminotransferases or proteases:

- Kinetic Assays : Measure (inhibition constant) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) under varied inhibitor concentrations .

- Docking Studies : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the methoxy group and active-site residues (e.g., Tyr or Asp) .

- Mutagenesis : Validate binding hypotheses by mutating predicted interaction sites (e.g., Ala substitutions) and re-testing inhibition .

Advanced Research Question

- Microsomal Assays : Incubate with liver microsomes (human or rat) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., demethylation) .

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance (TEER) and Papp values .

- Metabolite ID : Use high-resolution Q-TOF MS to fragment ions and match to databases (e.g., HMDB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.